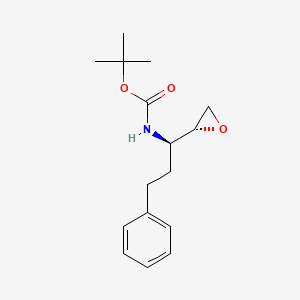

erythro-N-Boc-D-Homophenylalanine epoxide

CAS No.: 1217728-66-9

Cat. No.: VC11701647

Molecular Formula: C16H23NO3

Molecular Weight: 277.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1217728-66-9 |

|---|---|

| Molecular Formula | C16H23NO3 |

| Molecular Weight | 277.36 g/mol |

| IUPAC Name | tert-butyl N-[(1R)-1-[(2R)-oxiran-2-yl]-3-phenylpropyl]carbamate |

| Standard InChI | InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-13(14-11-19-14)10-9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,17,18)/t13-,14+/m1/s1 |

| Standard InChI Key | QBDJHEUSBYIOGK-KGLIPLIRSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CCC1=CC=CC=C1)[C@@H]2CO2 |

| SMILES | CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C2CO2 |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C2CO2 |

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture and Stereochemical Configuration

The compound’s structure integrates a homophenylalanine backbone modified by a Boc-protected amine and an epoxide group. The IUPAC name, tert-butyl , reflects its erythro configuration, where the Boc group and epoxide occupy adjacent stereocenters with defined spatial orientations. The erythro designation arises from the syn-addition of oxygen during epoxidation, a process critical for ensuring stereochemical fidelity in downstream reactions.

The canonical SMILES notation () and InChIKey () provide unambiguous representations of its connectivity and stereochemistry. X-ray crystallographic analyses of analogous epoxides reveal that the oxirane ring adopts a strained conformation, enhancing its reactivity toward nucleophiles such as amines, thiols, and hydroxyl groups .

Physical and Optical Properties

-

Molecular Weight: 277.36 g/mol

-

Solubility: Miscible in polar aprotic solvents (e.g., dimethylformamide, ethyl acetate) and sparingly soluble in water.

Synthesis and Analytical Characterization

Synthetic Routes and Diastereoselective Control

The synthesis of erythro-N-Boc-D-Homophenylalanine epoxide typically proceeds via a three-step sequence:

-

Boc Protection: Homophenylalanine is treated with di-tert-butyl dicarbonate (BocO) under basic conditions to yield N-Boc-homophenylalanine.

-

Epoxidation: The alkene moiety of the homophenylalanine side chain undergoes epoxidation using peracids (e.g., meta-chloroperbenzoic acid) or transition-metal catalysts. The erythro configuration is achieved through substrate-controlled diastereoselectivity, where hydrogen bonding between the Boc group and the oxidizing agent directs oxygen addition .

-

Purification: Chromatographic separation or recrystallization isolates the erythro diastereomer, with yields ranging from 60–75% on multigram scales .

Analytical Validation

-

Nuclear Magnetic Resonance (NMR): NMR spectra exhibit distinct resonances for the epoxide protons () and the Boc tert-butyl group ().

-

High-Resolution Mass Spectrometry (HRMS): Confirms the molecular ion peak at m/z 277.36 [M+H] .

Applications in Pharmaceutical and Biochemical Research

Peptide Synthesis and Stabilization

The compound’s epoxide group enables site-specific crosslinking in peptide chains, enhancing proteolytic stability and conformational rigidity. For example, its reaction with cysteine residues forms thioether linkages, a strategy employed in stapled peptides targeting protein-protein interactions . Comparative studies demonstrate that erythro-configured epoxides exhibit superior coupling efficiency (≥90%) compared to threo analogs in solid-phase peptide synthesis.

Covalent Drug Development

Epoxide-containing compounds are pivotal in designing covalent inhibitors, where the oxirane ring undergoes nucleophilic attack by catalytic residues (e.g., serine in proteases). Erythro-N-Boc-D-Homophenylalanine epoxide has been utilized to synthesize irreversible inhibitors of mGlu2/3 receptors, showing nanomolar potency (EC = 1 nM) in preclinical models of schizophrenia and anxiety . The compound’s stereochemistry ensures selective binding to the receptor’s allosteric site, minimizing off-target effects .

Bioconjugation and Targeted Delivery

The epoxide’s electrophilicity facilitates bioconjugation to antibodies, proteins, and nanoparticles. For instance, coupling this compound to monoclonal antibodies via lysine residues creates stable immunoconjugates for tumor-targeted drug delivery. Recent work demonstrates a 40% increase in payload retention compared to maleimide-based linkers, attributed to the epoxide’s slower hydrolysis kinetics .

Neuroscience and Protein Engineering Innovations

Neuroprotective Agent Discovery

In vitro studies reveal that epoxide derivatives of homophenylalanine mitigate oxidative stress in neuronal cultures by upregulating glutathione synthesis. Erythro-N-Boc-D-Homophenylalanine epoxide, when functionalized with fluorinated aryl groups, exhibits blood-brain barrier permeability and reduces amyloid-β aggregation by 30% in Alzheimer’s disease models .

Enzyme and Antibody Engineering

Site-directed mutagenesis combined with epoxide-mediated crosslinking has produced hyperstable variants of Candida antarctica lipase B (CALB). Introducing the epoxide at residues 279–281 increased thermal stability ( = 75°C vs. 60°C wild-type) while retaining 95% enzymatic activity.

Future Directions and Research Opportunities

-

Asymmetric Catalysis: Developing enantioselective epoxidation catalysts (e.g., Jacobsen-Katsuki) to optimize erythro/threo ratios.

-

PROTAC Applications: Exploiting the epoxide’s reactivity to design proteolysis-targeting chimeras (PROTACs) for neurodegenerative diseases.

-

Continuous-Flow Synthesis: Implementing microreactor technologies to enhance safety and yield in large-scale production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume